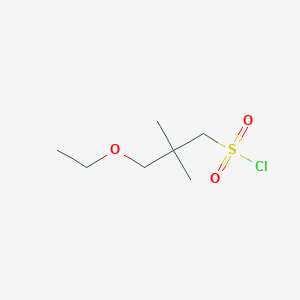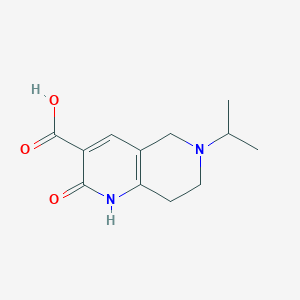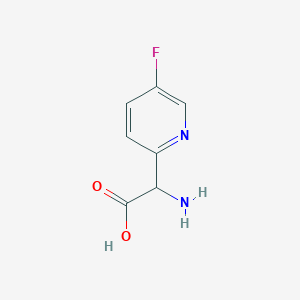
6,7-Dichloronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloronaphthalen-1-ol is a chemical compound with the molecular formula C10H6Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloronaphthalen-1-ol typically involves the chlorination of naphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th and 7th positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound.
化学反応の分析
Types of Reactions: 6,7-Dichloronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding naphthalen-1-ol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthalen-1-one derivatives.
Reduction: Formation of naphthalen-1-ol.
Substitution: Formation of various substituted naphthalen-1-ol derivatives.
科学的研究の応用
6,7-Dichloronaphthalen-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-Dichloronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
6-Chloronaphthalen-1-ol: Contains only one chlorine atom at the 6th position.
7-Chloronaphthalen-1-ol: Contains only one chlorine atom at the 7th position.
Naphthalen-1-ol: Lacks chlorine atoms but has a similar hydroxyl group.
Uniqueness: 6,7-Dichloronaphthalen-1-ol is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated or non-chlorinated counterparts.
特性
分子式 |
C10H6Cl2O |
|---|---|
分子量 |
213.06 g/mol |
IUPAC名 |
6,7-dichloronaphthalen-1-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H |
InChIキー |
HNCOLTQKFTVPCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


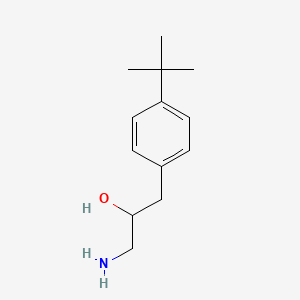


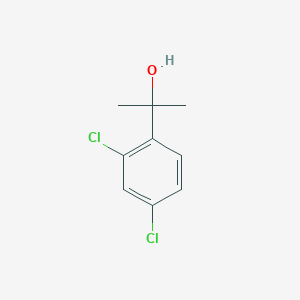
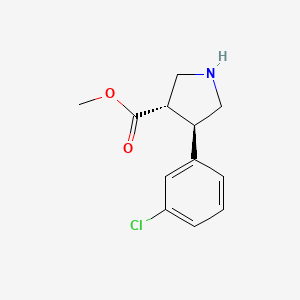

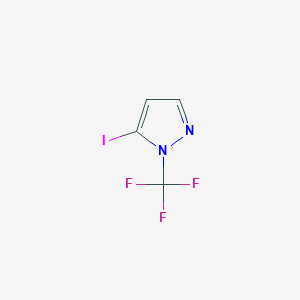
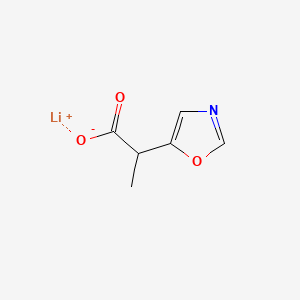
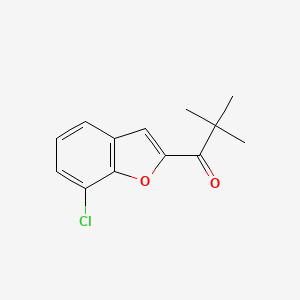
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)

